molecular formula C20H24ClN3O3 B10808369 ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B10808369
M. Wt: 389.9 g/mol
InChI Key: YUPVPULFYFVWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrole-2-carboxylate backbone substituted with methyl groups at positions 3 and 3. The ethyl ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability . Piperazine derivatives are well-documented in medicinal chemistry for their versatility in targeting receptors, particularly in the central nervous system (CNS) .

Properties

Molecular Formula

C20H24ClN3O3

Molecular Weight

389.9 g/mol

IUPAC Name

ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C20H24ClN3O3/c1-4-27-20(26)18-13(2)17(14(3)22-18)19(25)24-10-8-23(9-11-24)16-7-5-6-15(21)12-16/h5-7,12,22H,4,8-11H2,1-3H3

InChI Key

YUPVPULFYFVWFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

Biological Activity

Ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the piperazine moiety and the chlorophenyl group enhances its pharmacological profile. The molecular formula is C19H22ClN3O2C_{19}H_{22}ClN_3O_2, with a molecular weight of approximately 363.85 g/mol.

1. Antibacterial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5
Ethyl derivativeMycobacterium tuberculosis5

These findings indicate that modifications in the structure can lead to enhanced antibacterial activity.

2. Anticancer Activity

The compound has also been evaluated for anticancer properties. Research indicates that similar piperazine and pyrrole derivatives can inhibit cancer cell proliferation:

StudyCell LineIC50 (µM)Mechanism
Study AFaDu (hypopharyngeal tumor)10Apoptosis induction through M3 receptor activation
Study BVarious cancer lines<20Inhibition of cell cycle progression

The presence of the piperazine ring is crucial for binding to specific receptors involved in cancer pathways, enhancing the compound's efficacy against tumors.

Case Study 1: Dopamine D4 Receptor Affinity

A related compound featuring a similar piperazine structure demonstrated high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM. This suggests that this compound may also interact favorably with dopaminergic pathways, potentially influencing neuropharmacological outcomes .

Case Study 2: Antituberculosis Activity

In a study focusing on antituberculosis agents, derivatives based on pyrrole structures were found to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis with an MIC of 5 µM. This positions similar compounds as viable candidates for further development in tuberculosis treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Piperazine Substituents

(a) Ethyl 4-[4-(4-methoxyphenyl)piperazine-1-sulfonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Structural Difference : Replaces the carbonyl bridge with a sulfonyl group and substitutes 3-chlorophenyl with 4-methoxyphenyl.
  • The 4-methoxyphenyl group (electron-donating) may alter electronic properties, affecting binding affinity to serotonin or dopamine receptors compared to the electron-withdrawing 3-chlorophenyl group .
(b) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Structural Difference : Lacks the pyrrole-ester backbone but retains the 4-chlorophenyl-piperazine-carboxamide motif.
  • Implications :
    • The absence of the pyrrole ring simplifies the structure but reduces opportunities for π-π stacking interactions in biological systems .
    • Piperazine adopts a chair conformation, a feature likely shared with the target compound, suggesting similar conformational stability .

Backbone Modifications in Pyrrole Derivatives

(a) Ethyl 4-[(3,5-dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Structural Difference: Replaces the piperazine-3-chlorophenyl group with a hydrazonomethyl-3,5-dinitrobenzoyl moiety.
  • Quantum chemical studies (DFT) suggest such derivatives exhibit distinct charge distribution patterns, which may influence redox properties or binding to nitroreductase enzymes .
(b) Ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Structural Difference : Features a hydrazinylidene-carbamoyl group instead of the piperazine-carbonyl-aryl system.
  • Experimental and computational data indicate strong intramolecular hydrogen bonding, stabilizing the planar conformation of the pyrrole ring .

Functional Group Replacements

(a) Pruvanserin Hydrochloride
  • Structural Difference : Contains a 4-fluorophenyl-ethyl-piperazine linked to an indole-3-carbonitrile group.
  • Implications :
    • The indole system and fluorophenyl group are associated with serotonin receptor modulation, highlighting the role of aryl-piperazine motifs in CNS drug design .
    • The target compound’s 3-chlorophenyl group may offer distinct steric and electronic profiles compared to Pruvanserin’s 4-fluorophenyl, influencing receptor selectivity .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents LogP* (Predicted) Notable Properties
Target Compound 443.89 3-Chlorophenyl, carbonyl, piperazine 3.8 High lipophilicity; potential CNS activity
Ethyl 4-[4-(4-methoxyphenyl)piperazine-1-sulfonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate 421.51 4-Methoxyphenyl, sulfonyl 2.5 Increased polarity; reduced BBB penetration
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 283.78 4-Chlorophenyl, carboxamide 2.1 Simplified structure; conformational stability
Pruvanserin Hydrochloride 412.89 4-Fluorophenyl, indole-3-carbonitrile 3.2 Serotonin receptor modulation

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Antimicrobial Potential: While the target compound lacks direct antimicrobial data, analogs with pyrrole backbones (e.g., pyrazole-4-carbonitrile derivatives) exhibit IC₅₀ values of 25–100 μg/mL in DPPH assays and MICs of 8–32 μg/mL against Staphylococcus aureus . Structural similarities suggest the target may share moderate antioxidant or antimicrobial activity.
  • Electronic Properties : Computational studies on related ethyl pyrrole carboxylates highlight the influence of substituents on frontier molecular orbitals. The 3-chlorophenyl group likely lowers the HOMO-LUMO gap compared to methoxy or nitro analogs, enhancing charge transfer interactions .
  • Synthetic Accessibility : The target compound’s synthesis may parallel methods used for sulfonyl or carboxamide analogs, with possible optimization required for the carbonyl-piperazine linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.